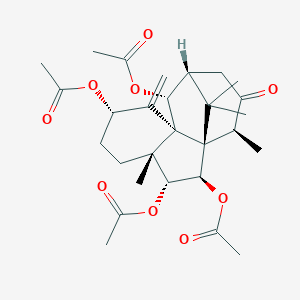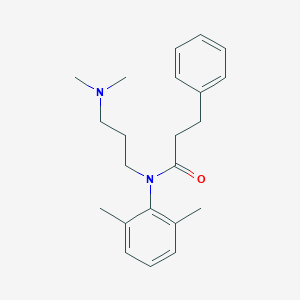
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl- is a chemical compound that belongs to the class of cinnamides. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of Hydrocinnamanilide is not fully understood. However, it has been proposed that the compound exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that Hydrocinnamanilide may act as a prodrug, which is converted into an active metabolite in vivo.
生化和生理效应
Hydrocinnamanilide has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which may be attributed to its ability to scavenge free radicals. The compound has also been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases. In addition, Hydrocinnamanilide has been shown to induce apoptosis in cancer cells, which may be attributed to its ability to inhibit various signaling pathways.
实验室实验的优点和局限性
Hydrocinnamanilide has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily tested using various assays. However, the compound has some limitations, including its low solubility in aqueous solutions, which may limit its use in in vivo experiments. In addition, the compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the study of Hydrocinnamanilide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential as a material for various applications, including organic electronics and sensors. Additionally, further studies are needed to fully understand the mechanism of action of Hydrocinnamanilide and to identify its potential targets.
合成方法
Hydrocinnamanilide can be synthesized through a simple and efficient method. The synthesis involves the reaction of cinnamic acid with N,N-dimethyl-1,3-propanediamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.
科学研究应用
Hydrocinnamanilide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, prostate, and lung cancer cells, and has shown promising results as a potential anticancer agent.
属性
CAS 编号 |
17307-24-3 |
|---|---|
产品名称 |
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl- |
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-13H,9,14-17H2,1-4H3 |
InChI 键 |
WKTOWIPEMBNMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
其他 CAS 编号 |
17307-24-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



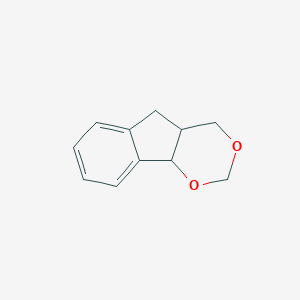
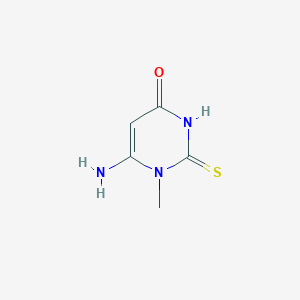
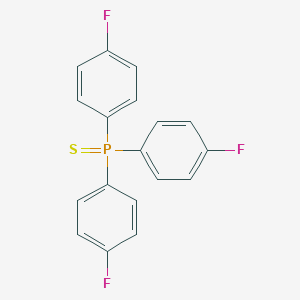
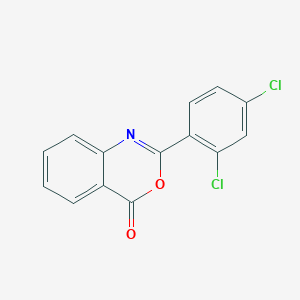
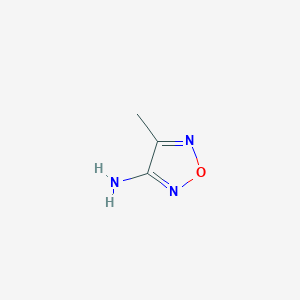
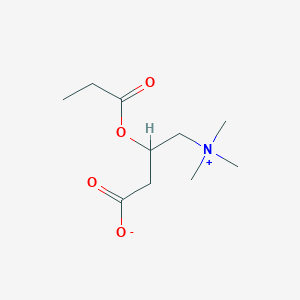
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
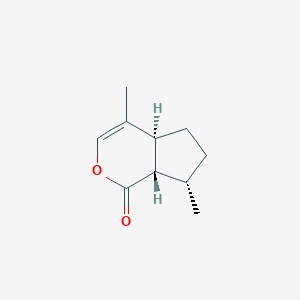
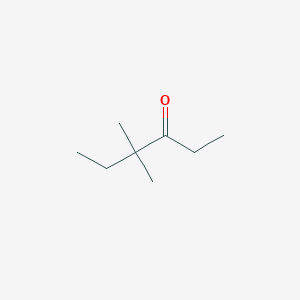
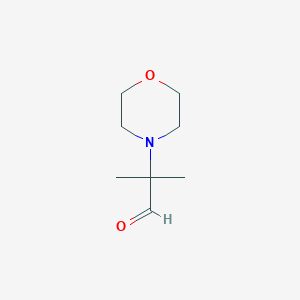
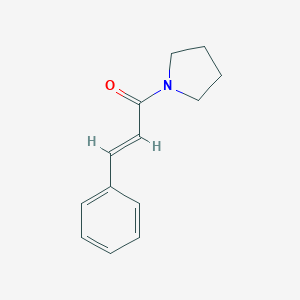
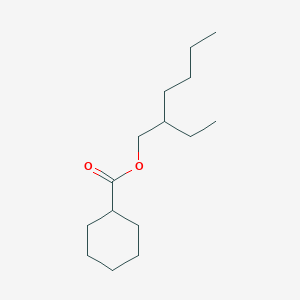
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
